molecular formula C7H12Cl2N6 B2792095 [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride CAS No. 2247105-82-2

[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride

Cat. No.: B2792095
CAS No.: 2247105-82-2
M. Wt: 251.12
InChI Key: PNYVTHCLCDPWSO-UHFFFAOYSA-N
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Description

[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a triazole ring, which is further functionalized with a methanamine group and exists as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the pyrazole and triazole rings, followed by the introduction of the methanamine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, distillation, and chromatography are crucial to obtain the compound in its desired dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles; reactions often require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and cellular pathways.

Medicine

In medicine, [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine
  • [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanol
  • [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]acetic acid

Uniqueness

Compared to similar compounds, [5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine is unique due to its methanamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides versatility in chemical synthesis.

Properties

IUPAC Name

[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6.2ClH/c1-13-6(2-3-9-13)7-5(4-8)10-12-11-7;;/h2-3H,4,8H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYVTHCLCDPWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NNN=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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